(S)-4-(1-Aminoethyl)benzonitrile hydrochloride

Chiral resolution Asymmetric synthesis Enantiomeric purity

This chiral benzonitrile derivative is optimal when synthetic routes require an (S)-configured 1-(4-cyanophenyl)ethylamine chiral handle for constructing SSRIs and CNS-targeted agents. The hydrochloride salt enhances aqueous solubility and solid-state stability versus the free base, making it the preferred procurement option for aqueous-phase reactions and long-term storage. Substitution with the racemate or (R)-enantiomer introduces stereochemical variability that invalidates asymmetric synthesis outcomes and biological assay results. Procure the 4-substituted isomer specifically to ensure correct regioisomeric outcome in final products.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
CAS No. 911372-80-0
Cat. No. B1373164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-Aminoethyl)benzonitrile hydrochloride
CAS911372-80-0
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C#N)N.Cl
InChIInChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1
InChIKeyKZLPYAMQKGFHBF-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride (CAS 911372-80-0) | Chiral Building Block for Asymmetric Synthesis Procurement


(S)-4-(1-Aminoethyl)benzonitrile hydrochloride (CAS 911372-80-0) is a chiral benzonitrile derivative consisting of a para-cyano phenyl scaffold with an (S)-configured 1-aminoethyl substituent, supplied as the hydrochloride salt for enhanced aqueous solubility and stability [1]. The compound has the molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol . It is primarily employed as a chiral amine building block and intermediate in the asymmetric synthesis of pharmaceutical candidates, including selective serotonin reuptake inhibitors (SSRIs) and other CNS-targeted agents [2].

Procurement Risk Alert: Why Racemic 4-(1-Aminoethyl)benzonitrile Cannot Substitute for (S)-4-(1-Aminoethyl)benzonitrile Hydrochloride


Substituting (S)-4-(1-aminoethyl)benzonitrile hydrochloride with the racemic mixture 4-(1-aminoethyl)benzonitrile (CAS 86225-78-7) or the enantiomeric (R)-form introduces uncontrolled stereochemical variability that fundamentally alters reaction outcomes in asymmetric synthesis and invalidates biological assay results. The racemic mixture contains equimolar (R)- and (S)-enantiomers, effectively reducing the active chiral handle concentration by 50% while introducing a competing stereochemical pathway that can lead to diastereomeric impurities in downstream products . Furthermore, the hydrochloride salt form of the target compound (C₉H₁₁ClN₂) offers significantly enhanced water solubility and handling stability compared to the free base (C₉H₁₀N₂), which is critical for aqueous-phase reactions and long-term storage .

Quantitative Differentiation: (S)-4-(1-Aminoethyl)benzonitrile Hydrochloride vs. Closest Analogs – Head-to-Head Evidence


Enantiomeric Purity and Stereochemical Configuration: (S)-Form vs. (R)-Form vs. Racemate

The target compound is the (S)-enantiomer supplied as the hydrochloride salt, with a defined stereocenter at the 1-aminoethyl position (InChIKey: KZLPYAMQKGFHBF-FJXQXJEOSA-N) [1]. In contrast, the racemic mixture 4-(1-aminoethyl)benzonitrile (CAS 86225-78-7) possesses an undefined stereocenter count of 1, indicating it is a mixture of (R)- and (S)-enantiomers with no stereochemical control . The (R)-enantiomer hydrochloride (CAS 911372-78-6) has a distinct InChIKey (KZLPYAMQKGFHBF-OGFXRTJISA-N), confirming it is the opposite enantiomer .

Chiral resolution Asymmetric synthesis Enantiomeric purity Stereochemistry

Salt Form Advantage: Hydrochloride vs. Free Base – Solubility and Handling

The target compound (CAS 911372-80-0) is supplied as the hydrochloride salt (C₉H₁₁ClN₂, MW = 182.65 g/mol), which is a solid at room temperature . The free base (S)-4-(1-aminoethyl)benzonitrile (CAS 36244-70-9) has the formula C₉H₁₀N₂ (MW = 146.19 g/mol) . The hydrochloride salt exhibits significantly enhanced aqueous solubility and stability compared to the free base, a property explicitly noted for this compound class .

Aqueous solubility Salt form Chemical stability Handling properties

Regioisomeric Purity: 4-Position vs. 3-Position Aminoethyl Substitution

The target compound is the para-substituted (4-position) benzonitrile derivative. A close structural analog, 3-(1-aminoethyl)benzonitrile hydrochloride (CAS 1188264-05-2), features the aminoethyl group at the meta (3-) position . This regioisomeric variation alters the electronic distribution on the aromatic ring and the spatial orientation of the amine handle, which can significantly impact reactivity in subsequent coupling reactions and the three-dimensional fit in chiral ligand design.

Regioisomer Positional isomer Synthetic intermediate Structure-activity relationship

Optimal Procurement Scenarios for (S)-4-(1-Aminoethyl)benzonitrile Hydrochloride Based on Verifiable Differentiation


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring (S)-Configuration

This compound is optimally procured when the synthetic route specifically demands an (S)-configured 1-(4-cyanophenyl)ethylamine chiral handle. As evidenced by its defined (S)-stereochemistry (Evidence Item 1), it is the appropriate choice for constructing chiral amines in drug candidates where stereochemistry is critical for target binding [1]. Substitution with the racemate or (R)-enantiomer is not viable due to stereochemical mismatch .

Aqueous-Phase Reactions and Long-Term Storage Applications

The hydrochloride salt form (Evidence Item 2) makes this the preferred procurement option for reactions conducted in aqueous media or for laboratories requiring stable, long-term storage of chiral amine building blocks. The enhanced water solubility and solid-state stability reduce handling complexity and degradation risk compared to the free base form [1].

Synthetic Routes Requiring Para-Substituted Aromatic Amine Building Blocks

This compound is specifically indicated for syntheses where the para (4-) substitution pattern on the benzonitrile ring is essential (Evidence Item 3). Procurement of the 4-substituted isomer, rather than the 3-substituted analog, ensures the correct regioisomeric outcome in the final product, which is crucial for maintaining intended physicochemical properties and biological target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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